2',6'-Dichloro-biphenyl-2,6-diol
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Overview
Description
2’,6’-Dichloro-Biphenyl-2,6-Diol is an organic compound belonging to the class of polychlorinated biphenyls. These compounds are characterized by having at least two chlorine atoms attached to either benzene ring of the biphenyl moiety. The chemical formula for 2’,6’-Dichloro-Biphenyl-2,6-Diol is C12H8Cl2O2, and it has a molecular weight of 255.097 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dichloro-Biphenyl-2,6-Diol typically involves the chlorination of biphenyl-2,6-diol. This can be achieved through various methods, including direct chlorination using chlorine gas in the presence of a catalyst or through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the presence of a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of 2’,6’-Dichloro-Biphenyl-2,6-Diol may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2’,6’-Dichloro-Biphenyl-2,6-Diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated biphenyls or biphenyl-2,6-diol.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less chlorinated biphenyls or biphenyl-2,6-diol.
Substitution: Formation of hydroxyl or amino-substituted biphenyls.
Scientific Research Applications
2’,6’-Dichloro-Biphenyl-2,6-Diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-Biphenyl-2,6-Diol involves its interaction with specific molecular targets, such as enzymes and receptors. One known target is biphenyl-2,3-diol 1,2-dioxygenase, an enzyme involved in the degradation of biphenyl compounds. The compound can inhibit or modulate the activity of this enzyme, affecting the metabolic pathways associated with biphenyl degradation .
Comparison with Similar Compounds
- 1,3-Dichlorobenzene
- 1-Hydroxy-2-unsubstituted benzenoid
- 1-Hydroxy-4-unsubstituted benzenoid
- Aryl chlorides
- Catechols
- Chlorobenzene
- Halobenzene
Uniqueness: 2’,6’-Dichloro-Biphenyl-2,6-Diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two chlorine atoms at the 2’ and 6’ positions on the biphenyl moiety enhances its reactivity and stability compared to other similar compounds. This unique structure allows it to participate in specific chemical reactions and interactions that are not possible with other biphenyl derivatives .
Properties
Molecular Formula |
C12H8Cl2O2 |
---|---|
Molecular Weight |
255.09 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H8Cl2O2/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6,15-16H |
InChI Key |
MCZUCSAAGDCHHN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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